N-(butan-2-yl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
"N-(butan-2-yl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide" is a sulfur-containing heterocyclic compound featuring a thieno[3,2-d]pyrimidin-4-one core. This scaffold is substituted at position 3 with a 3-methoxybenzyl group and at position 2 with a sulfanyl-linked acetamide moiety bearing a branched butan-2-yl chain.
The sulfanyl-acetamide side chain at position 2 is a common pharmacophore in medicinal chemistry, often contributing to hydrogen bonding and hydrophobic interactions with target proteins .
Properties
IUPAC Name |
N-butan-2-yl-2-[3-[(3-methoxyphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S2/c1-4-13(2)21-17(24)12-28-20-22-16-8-9-27-18(16)19(25)23(20)11-14-6-5-7-15(10-14)26-3/h5-10,13H,4,11-12H2,1-3H3,(H,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIAHWJKXCVLIEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CSC1=NC2=C(C(=O)N1CC3=CC(=CC=C3)OC)SC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(butan-2-yl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound features a thieno[3,2-d]pyrimidine core, which is known for its diverse pharmacological properties. The structural formula is as follows:
Key Functional Groups
- Thieno[3,2-d]pyrimidine : This bicyclic structure contributes to the compound's biological activity.
- Methoxybenzyl Group : Enhances lipophilicity and may influence receptor interactions.
- Sulfanyl Group : Potentially involved in redox reactions and interactions with biological targets.
Antitumor Activity
Research indicates that compounds with a thieno[3,2-d]pyrimidine scaffold exhibit significant antitumor properties. For instance, studies have shown that derivatives of this scaffold can inhibit various kinases involved in cancer progression:
| Compound | Target Kinase | IC50 (μM) | Cancer Cell Line |
|---|---|---|---|
| 52 | CDK4 | 0.3 | HepG-2 |
| 53 | PDGFR β | 0.6 | PC-3 |
| 60 | EGFR | 5.47 | HCT-116 |
These findings suggest that this compound could be developed as a potent anticancer agent targeting multiple pathways involved in tumor growth and metastasis .
Antibacterial and Antiparasitic Activity
The compound's structural similarities to known antibacterial agents indicate potential efficacy against various bacterial strains. Pyrido[2,3-d]pyrimidines have demonstrated activity against pathogens such as Toxoplasma gondii and Pneumocystis carinii, suggesting that this compound may also possess similar properties .
The biological activity of this compound is thought to be mediated through several mechanisms:
- Enzyme Inhibition : It may inhibit key enzymes such as dihydrofolate reductase and various kinases (e.g., CDK4/6), disrupting cellular proliferation pathways.
- Receptor Modulation : The methoxybenzyl moiety may enhance binding affinity to specific receptors involved in cell signaling.
- Redox Activity : The sulfanyl group may participate in redox reactions that affect cellular redox states.
Study on Anticancer Efficacy
In a recent study published in Medicinal Chemistry, researchers synthesized several thieno[3,2-d]pyrimidine derivatives and tested their anticancer efficacy against multiple cell lines. The study found that compounds similar to this compound exhibited IC50 values significantly lower than those of traditional chemotherapeutics like doxorubicin .
Antibacterial Testing
A separate investigation assessed the antibacterial properties of thieno[3,2-d]pyrimidine derivatives against Gram-positive and Gram-negative bacteria. Results indicated notable inhibition zones for compounds structurally related to this compound, suggesting its potential as an antibacterial agent .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison of the target compound with structurally and functionally analogous molecules, based on synthesis, substituent effects, and inferred properties.
Table 1: Structural and Functional Comparison of Thieno-Pyrimidinone Derivatives
Key Observations:
Core Modifications: The target compound’s thieno[3,2-d]pyrimidinone core lacks the fused triazolo or pyrido extensions seen in analogs . This simplification may enhance synthetic accessibility but reduce rigidity compared to polycyclic derivatives.
Substituent Effects: Position 3: The 3-methoxybenzyl group in the target compound balances hydrophobicity and polarity, contrasting with the purely hydrophobic 3-butyl (1243043-58-4) or 3-(2-methylpropyl) (923226-64-6) groups. Position 2: The N-(butan-2-yl) chain in the target compound provides moderate steric bulk, while analogs with chloro-methylphenyl (1243043-58-4) or ethylphenyl (499102-12-4) groups prioritize hydrophobic interactions.
Synthetic Routes :
- The target compound’s synthesis likely parallels methods for 10a–c (Table 1), where chloroacetanilides react with heterocyclic thiols under basic conditions (e.g., K₂CO₃/acetone) . Yields for such reactions typically range from 68–74%, suggesting similar efficiency for the target molecule.
Inferred Bioactivity :
- While direct pharmacological data are absent, the sulfanyl-acetamide motif is recurrent in kinase inhibitors (e.g., VEGFR-2, EGFR). The methoxybenzyl group may confer selectivity for targets sensitive to aryl-alkyl hybrids, as seen in related kinase modulators .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
